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Compound of Interest

N-(4-aminophenyl)-2-
Compound Name:

methoxyacetamide
CAS No.: 203739-06-4

Cat. No.: B3021585

Get Quote

Executive Summary & Chemical Identity

N-(4-aminophenyl)-2-methoxyacetamide is a specialized bifunctional building block used
primarily in the synthesis of small-molecule pharmaceuticals. Structurally, it consists of a p-
phenylenediamine core where one amine is protected as a methoxyacetamide, leaving the
distal amine free for further derivatization.

This asymmetry is critical in medicinal chemistry, particularly in the development of Tyrosine
Kinase Inhibitors (TKIs) and analgesics, where the methoxyacetamide group acts as a stable,
polar hydrogen-bond acceptor, improving the pharmacokinetic profile (solubility and metabolic
stability) of the final drug candidate.

Physicochemical Profile
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Property Specification

CAS Number 203739-06-4

Molecular Formula CoH12N202

Molecular Weight 180.20 g/mol

Appearance Off-white to pale beige solid

Soluble in DMSO, Methanol, DMF; Sparingly

Solubility )

soluble in Water
pKa (Predicted) ~4.8 (Aniline nitrogen), ~13.5 (Amide nitrogen)
Storage 2-8°C, Hygroscopic (Store under inert gas)

Synthetic Methodology: The Nitro-Reduction Route

While direct acylation of p-phenylenediamine is possible, it often yields di-acylated byproducts.
The industry-standard protocol for high-purity synthesis utilizes a Nitro-Reduction Strategy. This
ensures regiospecificity.

Reaction Scheme

» Acylation:p-Nitroaniline is reacted with methoxyacetyl chloride to form the nitro-amide
intermediate.

» Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation
or metal/acid reduction.

Graphviz Visualization: Synthetic Workflow
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Figure 1: Step-wise synthesis ensuring mono-acylation via the nitro-precursor route.

Detailed Protocol (Bench Scale)

Step 1: Acylation

» Reagents:p-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq),
Dichloromethane (DCM).

e Procedure: Dissolve p-nitroaniline in dry DCM. Cool to 0°C. Add Triethylamine. Dropwise add
Methoxyacetyl chloride (exothermic control). Stir at RT for 4 hours.

o Workup: Wash with 1N HCI (removes unreacted amine), then Brine. Dry over MgSOa.
Step 2: Reduction (Catalytic Hydrogenation)
o Reagents: Intermediate (from Step 1), 10% Pd/C (5 wt%), Methanol.

e Procedure: Purge vessel with N2. Add catalyst and substrate in Methanol. Introduce H:
(balloon or 30 psi). Monitor via TLC (disappearance of yellow nitro spot).

 Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from
Ethanol/Hexane if necessary.

Analytical Characterization & Quality Control

To validate the identity of CAS 203739-06-4, a multi-modal approach is required. The presence
of the methoxy group and the free amine must be distinct.

QC Decision Tree
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Figure 2: Analytical workflow for validating structural integrity.

Key Spectral Markers (Expected)
¢ H NMR (DMSO-ds):
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[e]

0 9.5 ppm (s, 1H, NH-Amide)

o

0 7.3 ppm (d, 2H, Ar-H ortho to amide)

[¢]

0 6.5 ppm (d, 2H, Ar-H ortho to amine)

[¢]

0 4.8 ppm (s, 2H, NHz - Exchangeable with D20)

[e]

0 3.9 ppm (s, 2H, CO-CH2-0)

o

0 3.35 ppm (s, 3H, O-CH5)

e Mass Spectrometry (ESI+):

o [M+H]* = 181.1 m/z.

Pharmaceutical Applications

This compound is a "privileged scaffold" in drug discovery. It serves as a linker that connects a
hydrophobic pharmacophore (via the free amine) to a solvent-interacting tail (the
methoxyacetamide).

Tyrosine Kinase Inhibitors (TKIs)

Similar to the structural logic of Nintedanib (which uses a chloro-acetamide linker), the
methoxy-variant is used to modulate solubility.

e Mechanism: The free amine reacts with chloropyrimidines or quinazolines to form the core
kinase-binding motif.

o Advantage: The methoxy ether oxygen provides a weak hydrogen bond acceptor site,
potentially interacting with solvent-exposed regions of the kinase ATP-binding pocket.

Analgesic Development

Structurally related to Paracetamol (Acetaminophen), this derivative is explored in research for:

o COX Inhibition: Investigating if the methoxy extension alters binding affinity to
Cyclooxygenase enzymes.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Metabolic Stability: The methoxy group can block metabolic oxidation at the alpha-carbon,
potentially altering the toxicity profile compared to standard acetanilides.

Safety & Handling (E-E-A-T)

Signal Word: WARNING

» Hazard Statements:
o H302: Harmful if swallowed.
o H317: May cause an allergic skin reaction (Sensitizer).
o H319: Causes serious eye irritation.

» Handling Protocol:

o Engineering Controls: Use only in a chemical fume hood. Phenylenediamines are
notorious for staining and potential sensitization.

o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

o Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to
oxidize the amine before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. N-(4-aminophenyl)-N-methyl-2-octoxyacetamide | C17H28N202 | CID 43376846 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 2. PubChemLite - N-(4-aminophenyl)-2-methoxyacetamide (C9H12N202)
[pubchemlite.lcsb.uni.lu]

» To cite this document: BenchChem. [Technical Guide: N-(4-aminophenyl)-2-
methoxyacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021585/docs#technical-guide-n-4-aminophenyl-2-
methoxyacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

